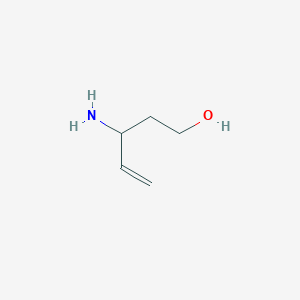

3-Aminopent-4-en-1-ol

Overview

Description

NSC-207895, also known as XI-006, is a benzofuroxan compound with the molecular formula C11H13N5O4 and a molecular weight of 279.25 g/mol . It is primarily recognized for its role as a DNA-damaging agent and an activator of the tumor suppressor protein p53 . This compound has garnered significant attention in the field of cancer research due to its potential as an anticancer agent .

Preparation Methods

The synthesis of NSC-207895 involves the preparation of a benzofuroxan core structure. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product yield . Industrial production methods for NSC-207895 are not extensively documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes .

Chemical Reactions Analysis

NSC-207895 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: NSC-207895 can be reduced to modify its functional groups, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-207895 has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

NSC-207895 exerts its effects primarily through the activation of the p53 protein . It downregulates the expression of the p53 negative regulator MDMX, leading to enhanced stabilization and activation of p53 . This activation results in the upregulation of p53 target genes, such as CDKN1 (p21), which are involved in cell cycle arrest and apoptosis . The compound’s ability to induce DNA damage further contributes to its anticancer properties .

Comparison with Similar Compounds

NSC-207895 is unique in its dual role as a DNA-damaging agent and a p53 activator . Similar compounds include:

Nutlin-3: An MDM2 antagonist that also activates p53 but through a different mechanism.

MI-219: Another MDM2 inhibitor with similar p53 activation properties.

RITA: A compound that reactivates p53 by preventing its interaction with MDM2.

Compared to these compounds, NSC-207895’s ability to downregulate MDMX and induce DNA damage makes it a distinctive and valuable tool in cancer research .

Biological Activity

3-Aminopent-4-en-1-ol is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure and functional groups contribute to various biological activities, making it a subject of ongoing investigation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 101.15 g/mol

- IUPAC Name: this compound

- CAS Number: 175431-85-3

- Canonical SMILES: C=CC(CCO)N

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including proteins and nucleic acids. The compound may influence cellular processes such as apoptosis, cell cycle regulation, and DNA repair mechanisms. Notably, it has been studied for its potential role in modulating the p53 pathway, a critical regulator in cancer biology.

Biological Activities

-

Anticancer Activity

- Research indicates that this compound may have anticancer properties by inducing apoptosis in cancer cells. It has been shown to activate the p53 pathway, leading to cell cycle arrest and programmed cell death in certain cancer types .

- A study demonstrated that the compound selectively targets cancer cells with dysfunctional p53 pathways, providing a potential therapeutic avenue for treating resistant cancers .

-

Neuroprotective Effects

- Preliminary studies suggest that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Antimicrobial Activity

- Some investigations have reported antimicrobial properties of this compound against various bacterial strains. The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although further studies are needed to elucidate the exact mechanisms .

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis via p53 pathway activation | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Antimicrobial | Exhibits activity against specific bacterial strains |

Notable Research Findings

-

Study on Cancer Cell Lines

- In vitro studies using various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, particularly in cells with mutated p53 genes. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting these mutations .

-

Neuroprotection Research

- A study focusing on neuroprotection found that this compound significantly decreased markers of oxidative stress and inflammation in cultured neuronal cells exposed to neurotoxic agents. These findings suggest its potential use in therapies aimed at neurodegenerative disorders .

-

Antimicrobial Testing

- A series of antimicrobial assays revealed that this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .

Properties

IUPAC Name |

3-aminopent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXLYJICRBQJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573761 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175431-85-3 | |

| Record name | 3-Aminopent-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.